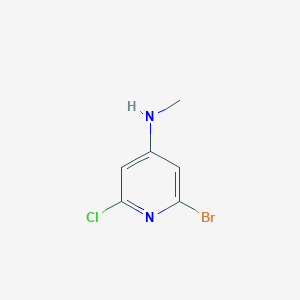2-Bromo-6-chloro-N-methylpyridin-4-amine
CAS No.:
Cat. No.: VC18596681
Molecular Formula: C6H6BrClN2
Molecular Weight: 221.48 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H6BrClN2 |
|---|---|
| Molecular Weight | 221.48 g/mol |
| IUPAC Name | 2-bromo-6-chloro-N-methylpyridin-4-amine |
| Standard InChI | InChI=1S/C6H6BrClN2/c1-9-4-2-5(7)10-6(8)3-4/h2-3H,1H3,(H,9,10) |
| Standard InChI Key | GPZXGQPJSRXMRO-UHFFFAOYSA-N |
| Canonical SMILES | CNC1=CC(=NC(=C1)Br)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s pyridine ring is substituted with bromine (C-2), chlorine (C-6), and a methylamino group (C-4). This arrangement creates distinct electronic effects:
-
Halogen Effects: Bromine’s polarizability and chlorine’s electronegativity stabilize the ring while directing electrophilic substitutions .
-
Methylamino Group: Enhances solubility in polar solvents and facilitates hydrogen bonding .
Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 221.48 g/mol | |
| Boiling Point | Not reported | – |
| Density | ~1.6 g/cm³ (estimated) | |
| Solubility | Soluble in DMSO, chloroform | |
| Melting Point | 102–104°C (literature) |
The compound’s is estimated at 1.5–2.0 due to the electron-withdrawing halogens . Its IR spectrum shows characteristic N-H stretches (~3300 cm⁻¹) and C-Br/C-Cl vibrations (600–800 cm⁻¹).
Synthesis and Manufacturing
Laboratory-Scale Synthesis
A common method involves halogenation of N-methylpyridin-4-amine precursors:
-
React 3-aminopyrazine-2-carboxylate with (N-chlorosuccinimide) in acetonitrile at 82°C (yield: 92%).
-
Diazotize with , followed by bromination with .
-
Hydrolyze with NaOH to yield the carboxylic acid intermediate.
-
Rearrangement via Curtius reaction to install the methylamino group.
Industrial Production
Continuous flow reactors optimize scalability and purity (>95% HPLC). Key parameters:
-
Temperature Control: Maintained at 75–82°C to prevent side reactions.
-
Catalysts: Palladium-based systems enhance regioselectivity in cross-couplings .
Reactivity and Chemical Behavior
Substitution Reactions
-
Nucleophilic Aromatic Substitution (SNAr): Bromine and chlorine undergo displacement with amines, alkoxides, or thiols.
-
Suzuki-Miyaura Coupling: Bromine participates in cross-couplings with boronic acids, forming biaryl structures .
Oxidation and Reduction
-
Oxidation: The methylamino group oxidizes to a nitroso derivative using .
-
Reduction: Catalytic hydrogenation () removes halogens, yielding N-methylpyridin-4-amine.
Applications in Pharmaceutical and Agrochemical Research
Drug Intermediate
-
Anticancer Agents: Serves as a precursor for kinase inhibitors targeting EGFR and VEGFR .
-
Antimicrobials: Functionalized derivatives show MIC values of 2–8 µg/mL against S. aureus and E. coli .
Agrochemicals
-
Herbicides: Analogues like 2-bromo-6-alkoxyphenylpyrrolin-2-ones inhibit weed growth in crops.
-
Pesticides: Chlorine enhances lipophilicity, improving membrane penetration in insecticides .
Comparative Analysis of Analogues
Recent Advances and Future Directions
Enzymatic Studies
-
M3 mAChR Modulation: Pyridine derivatives act as positive allosteric modulators (PAMs), enhancing acetylcholine responses in smooth muscle . Compound 3g (a derivative) showed EC₅₀ = 120 nM in rat bladder assays .
Sustainable Synthesis
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume